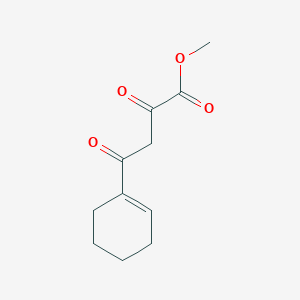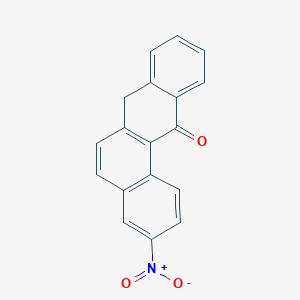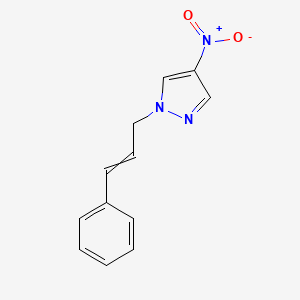
Methyl 4-cyclohexenyl-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyclohexenyl-2,4-dioxobutanoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.22646 g/mol It is a derivative of dioxobutanoate, characterized by the presence of a cyclohexenyl group attached to the butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclohexenyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexenyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as chromatography may be employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-cyclohexenyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of cyclohexenyl ketones or carboxylic acids.
Reduction: Formation of cyclohexenyl alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and fine chemicals .
Mecanismo De Acción
The mechanism of action of methyl 4-cyclohexenyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 4-cyclobutyl-2,4-dioxobutanoate: Similar in structure but with a cyclobutyl group instead of a cyclohexenyl group.
Methyl 4-cyclohexyl-2,4-dioxobutanoate: Similar in structure but with a cyclohexyl group instead of a cyclohexenyl group.
Uniqueness: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 4-(cyclohexen-1-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3 |
Clave InChI |
WZBHQULQSRUCPL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)CC(=O)C1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14793898.png)
![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)

![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-diamino-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14793909.png)
![[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
![1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)

![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)

